7-Bromo-5-(difluoromethoxy)-1H-indole

Descripción

7-Bromo-5-(difluoromethoxy)-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 7 and a difluoromethoxy group (-OCF₂H) at position 5 of the indole scaffold. Halogenated indoles are frequently employed as intermediates in drug discovery due to their ability to modulate bioactivity and pharmacokinetic properties. For instance, indole derivatives with trifluoromethoxy or chloro substituents have demonstrated applications in histone deacetylase (HDAC) inhibition and antitumor activity . The difluoromethoxy group may enhance metabolic stability compared to non-fluorinated alkoxy groups, a feature observed in related compounds .

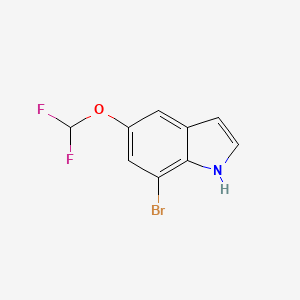

Structure

2D Structure

Propiedades

IUPAC Name |

7-bromo-5-(difluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO/c10-7-4-6(14-9(11)12)3-5-1-2-13-8(5)7/h1-4,9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIWSJPCMPFFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(difluoromethoxy)-1H-indole typically involves the bromination of a suitable indole precursor followed by the introduction of the difluoromethoxy group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions to selectively brominate the indole at the 7-position. The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also optimized to ensure the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-5-(difluoromethoxy)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts are commonly used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-5-(difluoromethoxy)-1H-indole, while a Suzuki coupling reaction with phenylboronic acid would produce 7-phenyl-5-(difluoromethoxy)-1H-indole.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The indole scaffold, including 7-Bromo-5-(difluoromethoxy)-1H-indole, has been extensively studied for its biological activities. The following sections detail its applications in various therapeutic areas.

Anticancer Activity

Indole derivatives are known for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : Indoles can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .

- Case Study : A study demonstrated that derivatives of indole with difluoromethoxy substitutions showed enhanced potency against breast cancer cells compared to their unsubstituted counterparts .

Antimicrobial Properties

This compound has shown promising results as an antimicrobial agent:

- Activity Spectrum : It has been evaluated against both bacterial and fungal strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

- Research Findings : In vitro studies indicated that the presence of the difluoromethoxy group enhances the compound's lipophilicity, improving membrane permeability and antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives is well-documented:

- Mechanism : Indoles can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects.

- Case Study : Research highlighted that this compound significantly reduced inflammation markers in animal models of arthritis .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cells; IC50 = 15 µM |

| Study B | Antimicrobial | Effective against S. aureus with MIC = 8 µg/mL |

| Study C | Anti-inflammatory | Reduced paw edema in rats by 50% at 10 mg/kg |

Mecanismo De Acción

The mechanism of action of 7-Bromo-5-(difluoromethoxy)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets. For example, the compound may inhibit a specific enzyme by binding to its active site, preventing substrate access and subsequent catalysis.

Comparación Con Compuestos Similares

7-Bromo-5-(trifluoromethoxy)-1H-indole

- Structure : Differs by a trifluoromethoxy (-OCF₃) group instead of difluoromethoxy.

- Molecular Weight : 280.04 g/mol.

- Storage : Requires storage at 2–8°C.

- Hazards : Classified with H302 (acute toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Trifluoromethoxy groups are common in agrochemicals for their lipophilicity and resistance to enzymatic degradation.

7-Chloro-3-(difluoromethyl)-1H-indole

5-Bromo-6-fluoro-1H-indole

- Structure : Bromine at position 5 and fluorine at position 4.

- Hazards : Shares H302, H315, and H319 hazards with other brominated indoles .

- Synthetic Relevance : Positional halogenation impacts reactivity in cross-coupling reactions.

Analogs with Additional Functional Groups

7-Bromo-5-fluoro-3-methyl-1H-indole

5-Bromo-6,7-difluoro-2-methyl-1H-indole

- Structure : Bromine at position 5, two fluorines at 6 and 7, and a methyl group at position 2.

- Molecular Weight : 246.05 g/mol.

- Significance : Demonstrates how multiple halogens and alkyl groups fine-tune electronic properties and steric effects .

Actividad Biológica

7-Bromo-5-(difluoromethoxy)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This indole derivative is part of a broader class of compounds that exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a difluoromethoxy group, which are significant for its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

The mechanism of action for this compound involves several key processes:

- Target Interaction : The compound has been shown to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways that are critical for various cellular functions.

- Biochemical Pathways : It influences multiple biochemical pathways, including those involved in cell proliferation and apoptosis. The indole scaffold is known for its ability to participate in diverse chemical reactions, enhancing its potential as a drug candidate.

Biological Activities

Research has indicated that this compound exhibits the following biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against several types of cancer cells, suggesting significant antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 7.76 |

| OVCAR-8 | 9.76 |

| A549 (Lung) | 0.487 |

| K562 (Leukemia) | 5.003 |

- Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- In Vitro Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in significant reductions in edema and inflammatory cytokine levels compared to control groups.

Safety and Toxicity

While promising, the safety profile of this compound needs careful evaluation. Studies indicate that at higher doses, there may be toxic effects observed in animal models, necessitating further investigation into its therapeutic window.

Q & A

Q. What are common synthetic routes for introducing the difluoromethoxy group into indole derivatives?

The difluoromethoxy group can be introduced via nucleophilic substitution or copper-catalyzed "click" chemistry. For example, in related compounds, fluorinated reagents like 3-Ethynylanisole or 1-Ethynyl-4-fluorobenzene are coupled to azidoethyl intermediates under CuI catalysis in PEG-400/DMF solvents. Reaction optimization involves temperature control (room temperature to 50°C) and 12-hour stirring for complete conversion . Post-synthesis, column chromatography with solvents like 70:30 ethyl acetate/hexane is used for purification.

Q. How is 7-Bromo-5-(difluoromethoxy)-1H-indole typically purified, and what solvents are preferred?

Purification often involves flash column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) or recrystallization using n-hexane/ethyl acetate (6:1 v/v). Solvent selection depends on polarity: non-polar solvents remove unreacted starting materials, while polar mixtures isolate target compounds. Evidence from similar bromoindole syntheses shows yields of 25–42% after purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C/19F NMR : To confirm substituent positions and fluorine integration (e.g., 19F NMR signals at δ -114.65 for fluorophenyl groups) .

- HRMS (FAB or ESI) : For molecular ion validation (e.g., [M+H]+ at m/z 385.0461) .

- TLC : To monitor reaction progress using UV-active spots and solvent systems like ethyl acetate/hexane .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for brominated indole derivatives?

Discrepancies between expected and observed chemical shifts may arise from electronic effects or crystallographic packing. For example, conjugation between the carbonyl group and indole nitrogen shortens C–N bond lengths (e.g., 1.388 Å vs. 1.378–1.416 Å in non-conjugated bonds), altering resonance patterns. Use 2D NMR (COSY, NOESY) to clarify spatial relationships and compare crystallographic data (e.g., torsion angles and bond lengths) .

Q. What strategies optimize reaction conditions for synthesizing brominated indole analogues?

Key variables include:

- Catalyst loading : CuI at 10–20 mol% for efficient azide-alkyne cycloaddition .

- Solvent polarity : PEG-400 enhances solubility of polar intermediates, while DMF stabilizes reactive species .

- Temperature : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like N-alkylation with NaH in DMSO .

Q. How can structural data inform the design of this compound analogues with enhanced bioactivity?

Crystal structure analysis reveals critical interactions:

- Conjugation effects : The difluoromethoxy group’s electron-withdrawing nature alters indole ring electron density, affecting electrophilic substitution sites .

- Steric considerations : Substituents at the 3-position (e.g., triazole rings) influence binding to biological targets. Modify substituents using cyanomethylation or amide coupling (e.g., Compound 63c in ) to enhance target affinity.

Methodological Considerations

- Data Validation : Cross-reference HRMS with theoretical isotopic patterns to confirm purity.

- Contradiction Analysis : Compare synthetic yields and spectral data across studies to identify solvent- or catalyst-dependent trends .

- Scalability : Transition from batch to flow reactors for large-scale synthesis while maintaining reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.